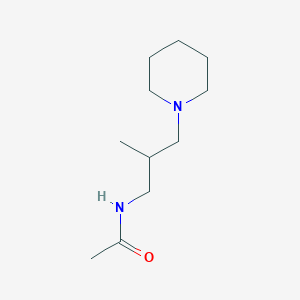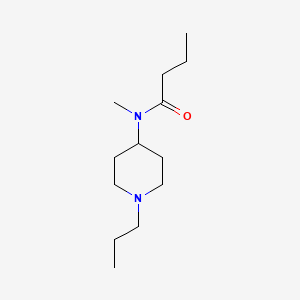
N-(2-methyl-3-piperidin-1-ylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-3-piperidin-1-ylpropyl)acetamide, also known as MPAA, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications in various fields of medicine. It is a derivative of propylhexedrine, which is a stimulant used to treat nasal congestion. MPAA has been found to have various pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-methyl-3-piperidin-1-ylpropyl)acetamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and norepinephrine. This may explain its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-methyl-3-piperidin-1-ylpropyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may explain its stimulant-like effects. Additionally, N-(2-methyl-3-piperidin-1-ylpropyl)acetamide has been found to have antioxidant properties, which may be beneficial for treating conditions such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-3-piperidin-1-ylpropyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been found to have a low toxicity profile, making it safe for use in animal studies. However, one limitation of N-(2-methyl-3-piperidin-1-ylpropyl)acetamide is that its exact mechanism of action is not fully understood, which may make it difficult to interpret study results.
Direcciones Futuras
There are several potential future directions for research on N-(2-methyl-3-piperidin-1-ylpropyl)acetamide. One area of interest is its potential use as a treatment for pain and inflammation. Additionally, N-(2-methyl-3-piperidin-1-ylpropyl)acetamide has been found to have anxiolytic effects, suggesting its potential use as a treatment for anxiety disorders. Further research is needed to fully understand the pharmacological properties of N-(2-methyl-3-piperidin-1-ylpropyl)acetamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-methyl-3-piperidin-1-ylpropyl)acetamide involves the reaction of 2-methyl-3-piperidinone with propylamine, followed by acetylation with acetic anhydride. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-methyl-3-piperidin-1-ylpropyl)acetamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to have analgesic effects in animal models of pain, suggesting its potential use as a pain reliever. Additionally, N-(2-methyl-3-piperidin-1-ylpropyl)acetamide has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions such as arthritis.
Propiedades
IUPAC Name |
N-(2-methyl-3-piperidin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10(8-12-11(2)14)9-13-6-4-3-5-7-13/h10H,3-9H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOINMHJWEKJPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C)CN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-piperidin-1-ylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)

![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)


![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)



![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)